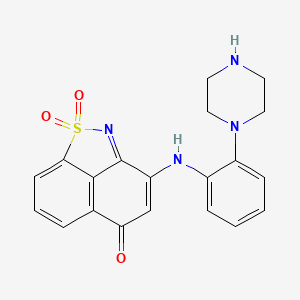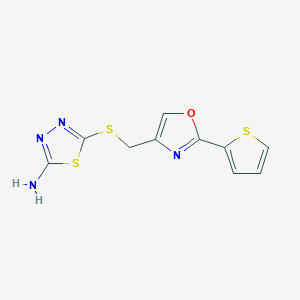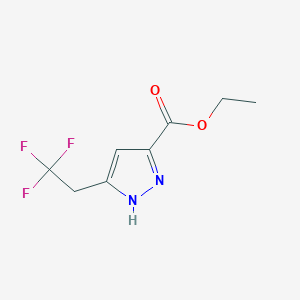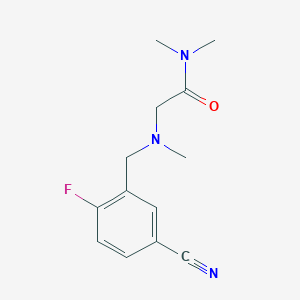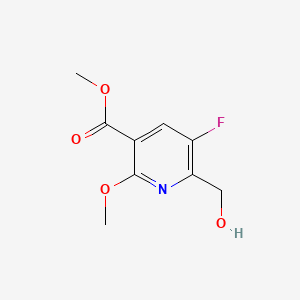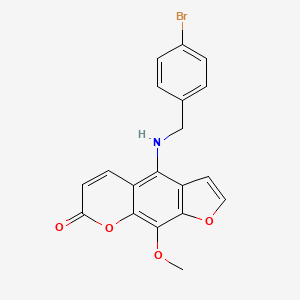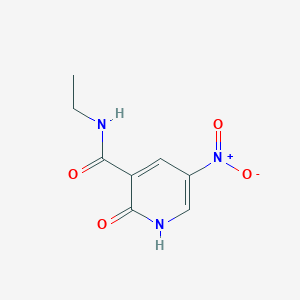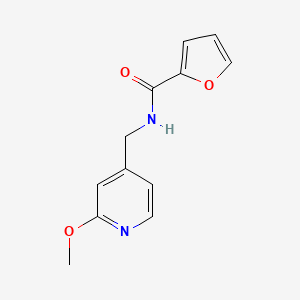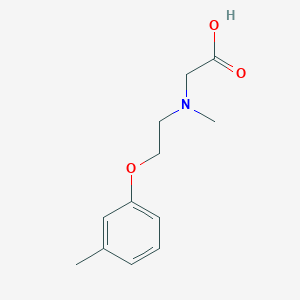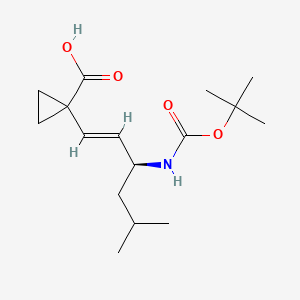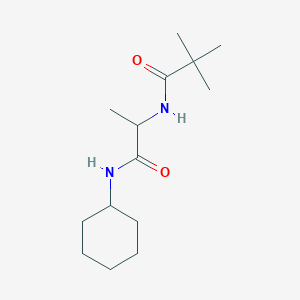
n-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide: is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable acylating agent, such as pivaloyl chloride, under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Cyclohexylamine+Pivaloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts, such as magnesium nitrate or imidazole, can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)acetamide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)butyramide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)isobutyramide
Uniqueness
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a pivalamide group. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC 名称 |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H26N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI 键 |
BAAKAXGMBIGZEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCCCC1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


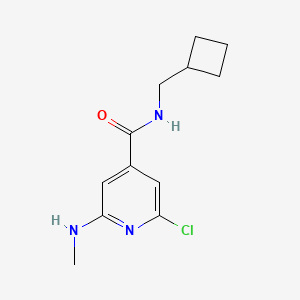

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
